molecular formula C12H16N2O3 B7940645 N-tert-butyl-5-methyl-2-nitrobenzamide

N-tert-butyl-5-methyl-2-nitrobenzamide

Cat. No.: B7940645
M. Wt: 236.27 g/mol
InChI Key: LAWVZFSHNGPAGC-UHFFFAOYSA-N
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Description

N-tert-butyl-5-methyl-2-nitrobenzamide is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-methyl-2-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 5-methyl-2-nitrobenzoic acid, followed by the reaction with tert-butylamine to form the desired benzamide. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents like dichloromethane for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: N-tert-butyl-5-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-tert-butyl-5-carboxy-2-nitrobenzamide.

Scientific Research Applications

N-tert-butyl-5-methyl-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the tert-butyl and methyl groups can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-5-methyl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-tert-butyl-5-carboxy-2-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

    N-tert-butyl-2-nitrobenzamide: Lacks the methyl group present in N-tert-butyl-5-methyl-2-nitrobenzamide.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and tert-butyl groups can influence its interactions with biological targets and its stability under various conditions.

Properties

IUPAC Name

N-tert-butyl-5-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-5-6-10(14(16)17)9(7-8)11(15)13-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWVZFSHNGPAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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